molecular formula C13H17ClN2O B1490506 [1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine CAS No. 1018258-81-5

[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine

Cat. No.: B1490506
CAS No.: 1018258-81-5
M. Wt: 252.74 g/mol
InChI Key: YWEPKQLCYXDVLF-UHFFFAOYSA-N
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Description

[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of [1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine is Tryptase alpha/beta-1 . Tryptase alpha/beta-1 is a type of protease enzyme that is predominantly found in mast cells, which play a crucial role in the immune response.

Mode of Action

It is known to interact with tryptase alpha/beta-1 . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially influencing the immune response.

Result of Action

Given its interaction with Tryptase alpha/beta-1, it may have effects on immune response and inflammation .

Biochemical Analysis

Biochemical Properties

[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein. This binding can lead to either inhibition or activation of the enzyme, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as promoting cell survival and proliferation. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-3-1-2-11(8-12)13(17)16-6-4-10(9-15)5-7-16/h1-3,8,10H,4-7,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEPKQLCYXDVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.